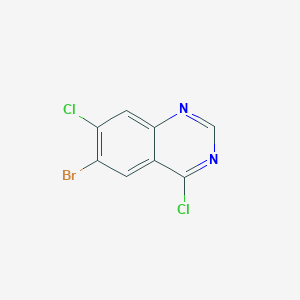

6-Bromo-4,7-dichloroquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Chemical Research

The significance of the quinazoline scaffold is underscored by its presence in numerous biologically active compounds and approved pharmaceutical agents. mdpi.comresearchgate.net The two primary isomers are 2-quinazolinone and 4-quinazolinone, with the 4-isomer being more common. researchgate.net The ability to introduce various substituents at different positions of the quinazoline ring system has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities. researchgate.netmdpi.com These activities include, but are not limited to, analgesic, diuretic, anti-diabetic, antitumor, antifungal, and antimalarial effects. researchgate.net The fused ring system provides a rigid framework that can be strategically functionalized to interact with various biological targets. mdpi.comresearchgate.net This has led to the successful development of drugs like gefitinib (B1684475) and erlotinib, which are quinazoline derivatives used as anticancer agents. nih.gov

The continuous exploration of quinazoline chemistry is driven by the quest for new therapeutic agents with improved efficacy and reduced side effects. nih.govmdpi.com Researchers have developed numerous synthetic strategies to access a wide range of quinazoline analogues, highlighting the scaffold's importance in modern medicinal chemistry. nih.gov

Role of Halogenation in Modifying Quinazoline Reactivity and Synthetic Versatility

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, plays a crucial role in modifying the chemical and physical properties of quinazoline derivatives. mt.com The introduction of halogens can significantly alter the reactivity of the quinazoline ring, making it more amenable to further chemical transformations. nih.gov For instance, halogenated quinazolines often serve as key intermediates in cross-coupling reactions, allowing for the introduction of various functional groups.

The position and nature of the halogen substituent can have a profound impact on the molecule's electronic properties and biological activity. mt.com Halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For example, the presence of a bromine atom can enhance hydrophobic interactions with target proteins. The reactivity of halogens on the quinazoline core can vary, with chloro groups often being more reactive in nucleophilic substitution reactions compared to other halogens at certain positions. mdpi.com This differential reactivity allows for selective functionalization of the quinazoline scaffold. mdpi.com

Contextualization of 6-Bromo-4,7-dichloroquinazoline within Halogenated Quinazoline Chemistry

This compound is a specific example of a polyhalogenated quinazoline derivative. Its structure features a bromine atom at the 6-position and chlorine atoms at the 4- and 7-positions of the quinazoline ring system. This particular substitution pattern makes it a highly versatile building block in organic synthesis. The presence of three halogen atoms at distinct positions offers multiple sites for chemical modification, allowing for the creation of a diverse library of more complex molecules.

The chloro groups, particularly the one at the 4-position, are susceptible to nucleophilic substitution, a common strategy for introducing various side chains. nih.govmdpi.com The bromine atom at the 6-position can participate in a range of cross-coupling reactions, further expanding the synthetic utility of this compound. The unique combination of these reactive sites makes this compound a valuable intermediate in the synthesis of targeted therapeutic agents and functional materials.

Chemical Profile of this compound

Chemical Structure and Properties

This compound is a solid, white crystalline compound. thermofisher.com Its chemical structure is characterized by a quinazoline core with a bromine atom attached to the 6th position of the benzene (B151609) ring and chlorine atoms at the 4th and 7th positions.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₃BrCl₂N₂ |

| Molecular Weight | 277.93 g/mol thermofisher.com |

| CAS Number | 1260847-61-7 bldpharm.com |

| Appearance | White solid thermofisher.com |

Synthesis and Elucidation of Structure

The synthesis of this compound and its analogues typically involves multi-step reaction sequences. While specific synthesis routes for this exact compound are not extensively detailed in the provided results, general methods for preparing similar halogenated quinazolines can be inferred. For instance, the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, a related compound, starts from 2,4-dibromo-5-chlorobenzoic acid. google.com The synthesis of 4,7-dichloro-6-nitroquinazoline, another analogue, involves nitration and subsequent chlorination steps. researchgate.net The preparation of 6-bromo-2,4-dichloroquinazoline (B10380) is also documented. nih.gov The structural elucidation of these compounds is typically achieved through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Key Reactions and Synthetic Applications

The reactivity of this compound is dominated by the presence of the three halogen atoms. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of 4-substituted quinazoline derivatives.

The bromine atom at the 6-position is well-suited for participating in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and other functional groups at this position. The chlorine atom at the 7-position can also undergo substitution, although its reactivity might differ from the 4-position chlorine.

These synthetic handles make this compound a valuable intermediate for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Relevance and Research Applications

Role in Medicinal Chemistry

Halogenated quinazolines, including derivatives of this compound, are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The quinazoline scaffold itself is a key component of several anticancer drugs that target tyrosine kinases. mdpi.com The specific substitution pattern of this compound provides a template for the design and synthesis of novel kinase inhibitors. For example, the 4-position can be functionalized with anilines to mimic the binding mode of known EGFR inhibitors. acs.org The bromine at the 6-position and chlorine at the 7-position can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Beyond cancer, quinazoline derivatives have shown promise in a variety of other therapeutic areas, including as antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.gov The synthetic accessibility of diverse derivatives from this compound makes it a valuable starting point for lead optimization in drug discovery programs.

Applications in Materials Science

The rigid, planar structure of the quinazoline ring system, combined with the potential for extensive functionalization offered by compounds like this compound, also makes it an attractive scaffold for the development of novel organic materials. The ability to introduce different substituents through the reactive halogen sites allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. This could lead to applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The versatility of cross-coupling reactions at the bromine position, for instance, can be used to create extended π-conjugated systems with interesting optical and electronic properties. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4,7-dichloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUZYQQFPBBHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Selective Functionalization of 6 Bromo 4,7 Dichloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for modifying the 6-bromo-4,7-dichloroquinazoline core. The inherent electronic properties of the quinazoline (B50416) ring system, influenced by the nitrogen atoms, dictate the regioselectivity of these transformations.

Regioselectivity of SNAr at C-4, C-7, and C-6 Positions

The chlorine atom at the C-4 position of the quinazoline ring is the most susceptible to nucleophilic attack. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (α-nitrogen effect), which stabilizes the Meisenheimer complex intermediate formed during the substitution process. researchgate.net Consequently, reactions with various nucleophiles, such as amines, preferentially occur at this position.

Influence of Halogen Identity and Positional Activation on SNAr Reactivity

The identity of the halogen atom significantly influences its lability in SNAr reactions. Generally, the order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I. However, in the case of this compound, the positional activation by the ring nitrogens is the dominant factor. The strong activation of the C-4 position makes the C-4 chloro group the most reactive, despite chlorine being a less effective leaving group than bromine.

This differential reactivity allows for sequential and site-selective functionalization. For instance, a nucleophile can be introduced at the C-4 position under relatively mild conditions, leaving the C-7 chloro and C-6 bromo groups intact for subsequent modifications. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of this compound. The distinct electronic environments of the C-4, C-6, and C-7 positions, along with the different carbon-halogen bond strengths (C-Cl vs. C-Br), enable selective transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which couples organoboron compounds with organic halides, is a widely used method for the arylation and vinylation of halogenated heterocycles. nih.govnih.gov In the context of this compound, the reactivity of the halogenated positions towards palladium-catalyzed Suzuki-Miyaura coupling generally follows the order C-Br > C-Cl. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating oxidative addition to the palladium(0) catalyst.

This selectivity allows for the preferential coupling at the C-6 position. By carefully selecting the catalyst, ligands, base, and reaction conditions, it is possible to achieve selective coupling at the C-6 position while leaving the C-4 and C-7 chloro groups available for subsequent reactions, such as SNAr. mdpi.com

Table 1: Suzuki-Miyaura Cross-Coupling of Halogenated Quinazolines

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

|---|

This table is illustrative and based on analogous pyrimidine (B1678525) systems. Specific yields for this compound may vary. mdpi.com

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura reaction, the reactivity of the halogens in this compound towards Sonogashira coupling is generally C-Br > C-Cl. researchgate.netnih.gov

This selectivity allows for the introduction of an alkynyl group at the C-6 position. The reaction is typically carried out under mild conditions, making it compatible with a variety of functional groups. researchgate.net The resulting alkynylated quinazolines are valuable intermediates for the synthesis of more complex molecules.

Table 2: Sonogashira Cross-Coupling of Halogenated Heterocycles

| Starting Material | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|

This table demonstrates the general applicability of Sonogashira coupling to polyhalogenated heterocycles. Specific outcomes for this compound would depend on the precise reaction conditions. nih.gov

Stille Cross-Coupling

The Stille cross-coupling reaction involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. researchgate.net This reaction offers another avenue for the selective functionalization of this compound. The reactivity trend is consistent with other palladium-catalyzed cross-coupling reactions, with the C-Br bond at the C-6 position being more reactive than the C-Cl bonds at the C-4 and C-7 positions.

This allows for the introduction of a wide range of organic groups, including alkyl, vinyl, aryl, and heteroaryl moieties, at the C-6 position. The choice of catalyst and reaction conditions can be tailored to optimize the yield and selectivity of the desired product.

Negishi Cross-Coupling

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for the formation of carbon-carbon bonds. This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. researchgate.net While specific documented examples of Negishi cross-coupling with this compound are not extensively detailed in the reviewed literature, the reaction is a recognized method for the functionalization of halogenated quinazolines. For instance, the Negishi cross-coupling of dihaloquinazoline derivatives with organozinc reagents has been reported as a viable strategy for introducing alkyl or aryl substituents. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. Given the reactivity differences between the C-Br and C-Cl bonds in this compound, a carefully selected catalyst and reaction conditions could potentially allow for selective coupling at a specific halogen site.

Table 1: General Parameters for Negishi Cross-Coupling

| Parameter | Description |

|---|---|

| Catalyst | Typically a Palladium(0) species, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor. Nickel catalysts are also used. researchgate.net |

| Organometallic Reagent | Organozinc compounds (R-ZnX), which can be prepared from the corresponding organolithium or Grignard reagents. |

| Solvent | Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF), dioxane, or dimethylformamide (DMF). |

| Temperature | Varies depending on the reactivity of the substrates, but often ranges from room temperature to reflux. |

Heck Cross-Coupling

The Heck cross-coupling reaction provides a means to form carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene in the presence of a palladium catalyst and a base. This reaction is a cornerstone of C-C bond formation in organic synthesis. While specific examples detailing the Heck reaction on this compound are not prevalent in the surveyed literature, its application to halogenated quinazolines is a known synthetic strategy. nih.gov The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene. The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the reaction. The differential reactivity of the C-Br and C-Cl bonds on the this compound core would be a key factor in determining the site of the Heck coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide (or triflate) and an amine. This reaction has become a vital tool for the synthesis of anilines, which are common motifs in pharmaceuticals. In the context of multi-halogenated systems like this compound, achieving selective amination at a specific position is a key synthetic challenge.

Studies on related dihaloheterocycles, such as 6-bromo-2-chloroquinoline, have demonstrated that selective Buchwald-Hartwig amination of the aryl bromide in the presence of a heteroaryl chloride is achievable. researchgate.net The optimization of reaction conditions, including the choice of palladium precursor, phosphine (B1218219) ligand, and base, is crucial for controlling the selectivity. researchgate.net For instance, using a bulky biaryl phosphine ligand can favor the reaction at the more accessible and reactive C-Br bond over the C-Cl bond. This principle can be extrapolated to this compound, where the C-Br bond at the 6-position would be the likely site for initial amination under carefully controlled conditions.

Table 2: Conditions for Selective Buchwald-Hartwig Amination

| Component | Example Conditions | Purpose |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃ | A common and effective palladium source. nih.gov |

| Ligand | XantPhos | A bulky phosphine ligand that can promote selective coupling. nih.gov |

| Base | Cs₂CO₃ | A strong inorganic base often used in Buchwald-Hartwig reactions. nih.gov |

| Solvent | Toluene | An aprotic solvent suitable for this type of cross-coupling. nih.gov |

Comparative Reactivity of Csp²-Halogen Bonds (C-Br vs. C-Cl)

The presence of multiple halogen atoms on the this compound ring gives rise to differential reactivity, which can be exploited for selective functionalization. The order of reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl. However, the electronic environment of the quinazoline ring system modifies this general trend.

For the related compound, 6-bromo-2,4-dichloroquinazoline (B10380), it has been found that the C(4)-Cl bond is more reactive in metal-catalyzed cross-coupling reactions than the weaker Csp²-Br bond at the 6-position. This enhanced reactivity at the C-4 position is attributed to the electronic influence of the adjacent nitrogen atom in the pyrimidine ring, making it more electrophilic. The C-Br bond is, in turn, more reactive than the C(2)-Cl bond. In the case of 2,4,7-trichloroquinazoline, initial cross-coupling also occurs preferentially at the C-4 position. Therefore, for this compound, the anticipated order of reactivity for palladium-catalyzed cross-coupling would be C(4)-Cl > C-Br > C(7)-Cl.

Table 3: Reactivity Order of Halogen Bonds in Dihaloquinazolines

| Position | Halogen | Relative Reactivity | Rationale |

|---|---|---|---|

| 4 | Cl | Highest | Activated by the adjacent nitrogen atom in the pyrimidine ring. |

| 6 | Br | Intermediate | Generally more reactive than C-Cl bonds, but less activated than the C(4)-Cl. |

Strategies for Sequential and Chemo-selective Cross-Coupling of Multi-halogenated Systems

The differential reactivity of the halogen substituents in this compound allows for the development of sequential and chemo-selective cross-coupling strategies to introduce multiple, distinct functionalities onto the quinazoline core. By carefully selecting the reaction conditions, one can achieve a stepwise functionalization of the molecule.

A common strategy involves an initial cross-coupling reaction at the most reactive position, which is the C(4)-Cl bond. For instance, a Suzuki-Miyaura or Sonogashira coupling can be performed under mild conditions to introduce an aryl or alkynyl group at the 4-position, leaving the C-Br and the other C-Cl bond intact. Subsequently, a second cross-coupling reaction can be carried out at the C-6 bromine, which is the next most reactive site. Finally, a more forcing set of reaction conditions can be employed to functionalize the least reactive C-7 chlorine. This stepwise approach provides access to a wide array of tri-substituted quinazoline derivatives that would be difficult to synthesize through other means. One-pot, multi-step reaction sequences involving an initial amination followed by double cross-coupling reactions have also been successfully employed for related polyhalogenated quinazolines.

C-H Functionalization of Quinazoline Ring Systems

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic cores, avoiding the need for pre-functionalized starting materials. Transition metal-catalyzed C-H activation has been successfully applied to quinazolinone and quinoline (B57606) systems for arylation, amination, alkylation, and other transformations. These reactions often proceed with high regioselectivity, which can be directed by existing functional groups or by the inherent electronic properties of the heterocyclic ring. While specific examples of C-H functionalization on this compound are not widely reported, the principles of these reactions are applicable. The presence of the halogen atoms would likely influence the regioselectivity of any potential C-H activation, either through steric hindrance or by altering the electronic landscape of the quinazoline ring.

Selective Metalation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of quinazolines, selective metalation can provide a route to intermediates that are complementary to those obtained through cross-coupling reactions. A key study has demonstrated the feasibility of selective C-7 metalation of dihalogenated quinazolines. researchgate.net This approach relies on the use of a strong, non-nucleophilic base, such as a lithium dialkylamide, to deprotonate a specific C-H bond. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent at the C-7 position. researchgate.net This strategy has proven to be highly selective and scalable, providing a valuable tool for the synthesis of complex quinazoline derivatives. researchgate.net For this compound, this approach could potentially be used to introduce a substituent at a position that is not readily accessible through cross-coupling chemistry, further expanding the synthetic utility of this versatile scaffold.

Other Transformation Reactions

Beyond the more common substitution and coupling reactions, the this compound scaffold can potentially undergo other valuable chemical transformations, including oxidation and reduction, which can introduce further structural diversity and functionalization.

The nitrogen atoms within the quinazoline ring are susceptible to oxidation, typically leading to the formation of N-oxides. This transformation can significantly alter the electronic properties of the molecule, influencing its reactivity in subsequent reactions and its biological activity.

Common oxidizing agents for the N-oxidation of nitrogen-containing heterocycles include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of an acid catalyst. For a substrate like this compound, the reaction would likely proceed as illustrated below.

Predicted Oxidation Reaction

Reaction of this compound with an oxidizing agent like m-CPBA is expected to yield the corresponding N-oxide.

Due to the electronic effects of the halogen substituents, the N-1 and N-3 positions may exhibit different reactivities towards oxidation. The precise regioselectivity would likely depend on the specific reaction conditions employed. The formation of the N-oxide can activate the quinazoline ring for further functionalization, for example, by facilitating nucleophilic substitution at the C4 position.

While specific experimental data for the oxidation of this compound is not available, the general conditions for N-oxidation of related quinolines and quinazolines are well-established.

Table 1: Predicted Reagents for Oxidation of this compound

| Reagent | Expected Product | Notes |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound-N-oxide | A common and effective reagent for N-oxidation of heterocyclic compounds. |

The this compound molecule offers several sites for reduction, including the halogen substituents and the heterocyclic ring system. The outcome of a reduction reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation, typically employing a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen gas, is a powerful method for the reduction of various functional groups. In the case of this compound, catalytic hydrogenation could potentially lead to several products.

Selective dehalogenation is a common outcome. The carbon-chlorine and carbon-bromine bonds can be cleaved under these conditions to yield the corresponding dehalogenated quinazolines. The relative ease of removal of the halogens (Br vs. Cl) would depend on their position and the specific catalytic system. It is also possible that under more forcing conditions, the quinazoline ring itself could be reduced to a dihydroquinazoline (B8668462) or a tetrahydroquinazoline (B156257) derivative.

Predicted Catalytic Hydrogenation Products

Depending on the reaction conditions, catalytic hydrogenation of this compound could lead to selective dehalogenation or reduction of the heterocyclic ring.

Metal Hydride Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the quinazoline ring system. The reaction of this compound with LiAlH₄ would likely result in the reduction of the pyrimidine portion of the scaffold to a dihydro- or tetrahydroquinazoline. The halogen substituents may or may not be affected, depending on the reaction conditions. Softer reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards aromatic heterocycles and may not be effective in reducing the quinazoline ring under standard conditions.

Table 2: Predicted Reagents and Outcomes for Reduction of this compound

| Reagent | Potential Product(s) | Notes |

|---|---|---|

| H₂, Pd/C | Debrominated and/or dechlorinated quinazolines; Dihydro- or Tetrahydroquinazolines | The extent of reduction depends on reaction time, pressure, and temperature. |

| Lithium aluminum hydride (LiAlH₄) | Dihydro- or Tetrahydroquinazoline derivatives | A powerful reducing agent for heterocyclic systems. |

It is important to reiterate that the reactions and products described in this section are based on established principles of chemical reactivity for related compounds, as specific literature for the oxidation and reduction of this compound is not currently available. Experimental validation would be necessary to confirm these predicted outcomes.

Computational and Theoretical Investigations of 6 Bromo 4,7 Dichloroquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For quinazoline (B50416) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), provide valuable insights into their reactivity and stability. nih.gov While direct DFT studies on 6-bromo-4,7-dichloroquinazoline are not extensively documented in the reviewed literature, analysis of closely related bromo- and chloro-substituted quinazolines allows for informed predictions about its behavior.

Analysis of Electronic Structure and Charge Transfer Properties

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity. The HOMO-LUMO energy gap is a key indicator of kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For analogous 6-bromoquinazoline (B49647) derivatives, DFT calculations have shown that the HOMO is often located on the bromobenzene (B47551) and quinazolinone rings, as well as on any sulfur atoms present in derivatives. nih.gov The LUMO, in contrast, tends to be distributed across the entire molecule. nih.gov In the case of this compound, it is anticipated that the electron-withdrawing nature of the three halogen substituents would significantly influence the electron density distribution and the HOMO-LUMO gap. The precise localization of these orbitals would dictate the sites most susceptible to electrophilic and nucleophilic attack.

The introduction of multiple halogen atoms—bromine at the 6-position and chlorine at the 4- and 7-positions—is expected to lower both the HOMO and LUMO energy levels due to their inductive electron-withdrawing effects. This can impact the charge transfer properties of the molecule, which are fundamental to its interaction with other reagents and its potential biological activity.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| HOMO Localization | Primarily on the benzene (B151609) ring portion of the quinazoline core, with some contribution from the bromine atom. | In related 6-bromoquinazoline derivatives, the HOMO is often localized on the brominated ring system. nih.gov |

| LUMO Localization | Distributed across the pyrimidine (B1678525) ring, particularly around the electron-deficient carbon atoms at positions 2 and 4. | The presence of electronegative nitrogen and chlorine atoms in the pyrimidine ring makes it a likely region for the LUMO. nih.gov |

| HOMO-LUMO Gap | Expected to be relatively small, indicating higher reactivity compared to non-halogenated quinazolines. | Halogen substitution generally leads to a smaller energy gap, enhancing chemical reactivity. nih.gov |

Bond Dissociation Energy Analysis of Carbon-Halogen Bonds

The selective functionalization of polyhalogenated heterocycles often depends on the differential reactivity of the carbon-halogen bonds. Bond Dissociation Energy (BDE) calculations are instrumental in predicting which halogen will be most susceptible to cleavage in reactions such as palladium-catalyzed cross-coupling.

Theoretical studies on halo-heterocycles have established trends in C-X (X = Cl, Br) BDEs. Generally, C-Cl bonds are stronger than C-Br bonds. For instance, the experimental BDE of chlorobenzene (B131634) is approximately 97.6 kcal/mol, while that of bromobenzene is around 82.6 kcal/mol. nih.gov Computational methods like B3LYP and G3B3 have been used to calculate these BDEs with reasonable accuracy. nih.gov

In the context of 6-bromo-2,4-dichloroquinazoline (B10380), a closely related structure, it has been found that the C4-Cl bond is more reactive in metal-catalyzed cross-coupling reactions than the weaker C6-Br bond. researchgate.net This is attributed to the electronic influence of the adjacent nitrogen atom, which makes the C4 position more electrophilic. researchgate.net This suggests that despite the generally lower BDE of C-Br bonds, the specific electronic environment of the quinazoline ring system plays a decisive role in determining reactivity.

For this compound, a similar trend is expected. The C4-Cl bond is likely to be the most reactive site for nucleophilic substitution and many cross-coupling reactions due to the α-nitrogen effect. The C7-Cl and C6-Br bonds would exhibit different reactivities, with the C-Br bond generally being more amenable to oxidative addition in palladium catalysis than the C7-Cl bond, assuming steric factors are not prohibitive.

Table 2: Predicted Relative Bond Dissociation Energies (BDEs) and Reactivity of Carbon-Halogen Bonds in this compound

| Bond | Predicted Relative BDE | Predicted Reactivity in Cross-Coupling | Rationale |

| C4-Cl | Higher than C-Br, but activated | Highest | The α-nitrogen effect significantly increases the electrophilicity and reactivity of the C4 position. researchgate.netresearchgate.net |

| C6-Br | Lowest | Intermediate | C-Br bonds are inherently weaker than C-Cl bonds and are typically more reactive in oxidative addition. nih.gov |

| C7-Cl | Highest | Lowest | This C-Cl bond is on the benzene ring and lacks the activation of the C4-Cl bond, making it the least reactive. |

Prediction of Regioselectivity in Reaction Pathways

Computational models are invaluable for predicting the regioselectivity of reactions involving polyfunctionalized molecules. For this compound, DFT calculations can help foresee the most probable sites for substitution or coupling reactions.

Based on studies of 6-bromo-2,4-dichloroquinazoline, site-selective reactions are achievable. researchgate.net The C4 position is typically the most susceptible to nucleophilic attack and subsequent substitution. For example, in Sonogashira cross-coupling reactions of 6-bromo-2,4-dichloroquinazoline, the alkynylation occurs selectively at the C4 position. nih.govresearchgate.net This high degree of regioselectivity is a direct consequence of the electronic factors discussed previously.

Therefore, for this compound, it is predicted that reactions such as amination, alkoxylation, or Sonogashira coupling would preferentially occur at the C4 position. The subsequent functionalization of the C6 or C7 positions would require more forcing reaction conditions or a different catalytic system. The ability to predict this regioselectivity is crucial for the strategic design of synthetic routes to more complex molecules.

Molecular Modeling for Mechanistic Elucidation

While DFT provides a static picture of electronic structure, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations can offer insights into the dynamic processes of reaction mechanisms. These methods are particularly useful for understanding reactions in solution and for elucidating the role of catalysts and solvents.

For derivatives of 6-bromoquinazoline, molecular docking studies have been employed to understand the binding interactions with biological targets like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net These studies calculate binding energies and identify key interactions such as hydrogen bonds. nih.govresearchgate.net Although focused on biological systems, the same principles can be applied to understand the interaction of this compound with a catalyst in a reaction vessel. For instance, modeling the interaction of the quinazoline with a palladium catalyst could reveal the preferred coordination geometry and help explain the observed regioselectivity.

MD simulations can further elucidate the conformational stability of reaction intermediates and transition states. nih.gov By simulating the movement of atoms over time, it is possible to understand the energetic landscape of a reaction pathway and identify the most favorable mechanistic route.

In Silico Approaches to Reaction Optimization and Pathway Prediction

Computational chemistry offers powerful in silico methods for optimizing reaction conditions and predicting reaction pathways, thereby reducing the need for extensive empirical experimentation. For a molecule like this compound, these approaches can be used to screen different catalysts, solvents, and reaction temperatures to identify the optimal conditions for a desired transformation.

Computational tools can predict how changes in the ligand sphere of a catalyst or the dielectric constant of a solvent will affect the activation energy of a reaction, and thus the reaction rate and yield. For example, in Suzuki-Miyaura cross-coupling reactions involving related bromo-methoxy-quinazolines, computational modeling can aid in selecting the appropriate palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and base to enhance reactivity and yield.

Furthermore, computational pathway prediction tools can explore a network of possible reactions and identify the most likely products, as well as potential side products. This is particularly valuable for complex molecules like this compound, where multiple reaction sites could lead to a mixture of products. By understanding the thermodynamics and kinetics of competing reaction pathways, chemists can devise strategies to favor the formation of the desired product.

Applications of 6 Bromo 4,7 Dichloroquinazoline As a Versatile Synthetic Building Block

Synthesis of Novel Poly-substituted Quinazoline (B50416) Scaffolds

The primary application of 6-bromo-4,7-dichloroquinazoline is as a precursor for creating more complex, poly-substituted quinazoline derivatives. The ability to selectively address each of the three halogenated positions allows for the synthesis of a vast array of novel structures with tailored properties.

Research on analogous compounds demonstrates this principle effectively. For instance, studies on 6-bromo-4-chloroquinazoline (B1286153) show that the 4-chloro group can be readily displaced by nucleophiles. This reactivity is exploited in the synthesis of kinase inhibitors, where an amine is coupled at the C4 position. Subsequently, the C6-bromo position can undergo a Suzuki-Miyaura reaction to introduce various aryl or heteroaryl groups, leading to potent and selective bioactive molecules.

Similarly, work on 2-aryl-6-bromo-8-iodoquinazolines highlights a one-pot, three-step sequence involving initial amination at the 4-position, followed by sequential cross-coupling reactions at the C6 and C8 halogens. researchgate.net This approach allows for the creation of unsymmetrical, poly-substituted quinazolines. Adapting this methodology to this compound would involve:

Nucleophilic substitution at C4 with a desired amine.

Palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) at the C6-bromo position.

A potential second cross-coupling or nucleophilic substitution at the more resilient C7-chloro position to complete the scaffold.

This stepwise functionalization is crucial for building libraries of compounds for drug discovery, where substitutions at each position can be varied to probe structure-activity relationships (SAR). nih.govresearchgate.net

Table 2: Examples of Poly-substituted Quinazolines from Halogenated Precursors

| Precursor Scaffold | Reaction Sequence | Resulting Scaffold | Research Focus | Reference |

|---|---|---|---|---|

| 6-Bromo-2-mercapto-quinazolin-4-one | Alkylation of thiol group | 6-Bromo-2-(alkylthio)-quinazolin-4-ones | Anticancer Agents | nih.gov |

| 2-Aryl-6-bromo-8-iodoquinazoline | Amination (C4), then double cross-coupling (C6, C8) | 2,4,6,8-Tetrasubstituted Quinazolines | Cytotoxic Agents | researchgate.net |

| 4,6-Dichloroquinazoline | Nucleophilic substitution (C4), then amide coupling (C2) | 4-Amino-6-chloroquinazoline-2-carboxamides | PAK4 Inhibitors | acs.org |

| 2,6-Dichloroquinazoline | Hydrazine substitution (C4), then condensation | 2,6-Dichloro-4-hydrazinylquinazolines | PDE7 Inhibitors | nih.gov |

Rational Design of Diversified Chemical Libraries for Research

Rational drug design often relies on a core scaffold that can be systematically modified to optimize interactions with a biological target. This compound is an ideal starting point for such endeavors. Its three distinct reactive sites allow for the generation of a three-dimensional matrix of compounds from a single precursor, facilitating the rapid exploration of chemical space.

The process of building a chemical library from this scaffold would typically follow a combinatorial or parallel synthesis approach. A set of diverse amines could be reacted with the C4-chloro position, followed by reacting this new set of intermediates with a library of boronic acids at the C6-bromo position via a Suzuki coupling. This two-step process alone can generate hundreds or thousands of unique compounds.

This strategy is exemplified in the development of p21-activated kinase 4 (PAK4) inhibitors, where a 2,4-diaminoquinazoline scaffold was systematically modified. acs.org Guided by X-ray crystallography and structure-based design, researchers introduced various substituents at different positions on the quinazoline ring to enhance potency and selectivity. acs.org Using this compound would provide an even richer set of possibilities for such optimization, with the C6 and C7 positions available for introducing substituents that can probe different pockets of a target enzyme or receptor. This approach is fundamental to modern medicinal chemistry for identifying lead compounds and optimizing their therapeutic profiles. bldpharm.com

Precursors for Advanced Organic Materials Research

The application of quinazoline derivatives extends beyond medicine into the realm of materials science. The rigid, planar, and electron-deficient nature of the quinazoline core makes it an attractive component for advanced organic materials, including organic light-emitting diodes (OLEDs), sensors, and functional polymers.

The synthesis of novel polycarbo-substituted quinazolines has been shown to yield compounds with interesting photophysical properties. researchgate.net By attaching various aromatic and chromophoric groups to the quinazoline scaffold via cross-coupling reactions at the halogenated sites, researchers can tune the electronic and optical properties of the resulting molecules. The this compound scaffold is particularly well-suited for this purpose.

For example, a synthetic route could involve:

Attaching an electron-donating group at the C4 position.

Using a Suzuki or Stille coupling to introduce a π-conjugated system at the C6-bromo position.

Adding an electron-accepting group at the C7 position.

This "push-pull" electronic structure can lead to materials with small HOMO-LUMO gaps, strong fluorescence, and other desirable properties for optoelectronic applications. The ability to precisely install different functional groups at three distinct locations on the this compound core provides a powerful tool for the rational design of new organic materials with tailored functionalities. researchgate.netsigmaaldrich.com

Structure Activity Relationship Sar Principles in Halogenated Quinazoline Derivatives

Influence of Halogen Substituents on Molecular Interactions within the Quinazoline (B50416) Framework

One of the most significant interactions involving halogens is the halogen bond . This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) like a lone pair on a nitrogen or oxygen atom. The strength of this bond is dependent on the identity of the halogen, following the general trend I > Br > Cl > F. nih.gov In polychlorinated compounds, these interactions can be significant. nih.gov For 6-Bromo-4,7-dichloroquinazoline, the bromine at position 6 and the chlorines at positions 4 and 7 can all potentially participate in halogen bonding, influencing crystal packing and interactions with other molecules. mdpi.comnih.govresearchgate.net

Furthermore, the introduction of halogens increases the lipophilicity and hydrophobicity of the quinazoline molecule. This enhancement of hydrophobic character can strengthen interactions with non-polar regions of other molecules or biomolecular targets. The position of the halogen also matters; for instance, studies on polychlorinated biphenyls have shown that ortho-substituted halogens can lead to more favorable halogen bonding interactions compared to meta or para positions. nih.gov In the context of the quinazoline ring, the specific placement of bromine at C6 and chlorine at C7 on the benzene (B151609) portion of the scaffold contributes to a distinct electronic and steric profile that governs its intermolecular forces.

Positional Effects of Bromine and Chlorine on Chemical Reactivity and Selectivity

The positions of the bromine and chlorine atoms in this compound have a dramatic effect on the molecule's chemical reactivity and selectivity, particularly in metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com

A key principle in the chemistry of halogenated quinazolines is the exceptional reactivity of a halogen substituent at the C4 position. mdpi.comnih.gov The chlorine atom at C4 of the quinazoline ring is significantly more susceptible to nucleophilic attack than halogens at other positions, including the bromine at C6 or even a chlorine at C2. researchgate.netnih.gov This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom (N3) in the pyrimidine (B1678525) ring, often referred to as the α-nitrogen effect. researchgate.net Density Functional Theory (DFT) calculations have confirmed that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack. mdpi.com

This inherent reactivity difference allows for highly selective, sequential functionalization of polyhalogenated quinazolines. For the analogous compound 6-bromo-2,4-dichloroquinazoline (B10380), it has been demonstrated that the C4-Cl bond is more reactive in cross-coupling reactions than the C-Br bond, despite the general reactivity trend of C-Br > C-Cl in aryl halides. researchgate.net This allows for selective substitution at the C4 position while leaving the C6-bromo and other chloro-substituents intact for subsequent reactions.

Table 1: Comparative Reactivity of Halogen Positions in a Representative Dihaloquinazoline

| Position | Halogen | Relative Reactivity in SNAr | Controlling Factors |

|---|---|---|---|

| C4 | -Cl | High | α-Nitrogen effect, High LUMO coefficient researchgate.netmdpi.com |

| C2 | -Cl | Low | Less activated compared to C4 nih.gov |

| C6 | -Br | Moderate (in Cross-Coupling) | Standard C-Br bond reactivity, less activated than C4-Cl in SNAr researchgate.net |

General Principles of Substituent Effects on Derivative Properties (excluding biological activity specifics)

The properties of quinazoline derivatives are highly dependent on the nature and location of their substituents. nih.gov These effects can be broadly categorized as electronic (inductive and resonance) and steric.

Electronic Effects: Halogens are electron-withdrawing through the inductive effect but can be weakly electron-donating through resonance. In this compound, the three halogen atoms collectively withdraw electron density from the fused ring system. This has several consequences:

Increased Acidity: The electron withdrawal increases the acidity of the N-H protons in corresponding quinazolinone derivatives.

Modified Basicity: The basicity of the quinazoline nitrogen atoms is reduced.

Altered Reactivity: The electron-poor nature of the ring system makes it more susceptible to nucleophilic attack, as seen in the high reactivity of the C4 position. nih.gov Conversely, it deactivates the ring towards electrophilic substitution. Nitration, the only known electrophilic substitution for the parent quinazoline, occurs preferentially at positions 8 and 6. nih.gov The presence of halogens at C6 and C7 would further modulate this reactivity.

Steric Effects: The physical size of the substituents can influence molecular conformation and reaction rates. The chlorine atom at C7, for example, can sterically hinder reactions at the adjacent C8 position. Similarly, the bulk of substituents can affect the orientation of different parts of the molecule relative to each other, which can be critical in derivatives with rotational bonds. mdpi.com

The properties of a substituted quinazoline are therefore a complex interplay of these effects. The specific substitution pattern of this compound, with halogens on both the benzene and pyrimidine rings, creates a unique chemical entity with distinct reactivity and physicochemical properties compared to its mono- or di-substituted counterparts.

Table 2: Physicochemical Properties of Related Halogenated Quinazolines

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|

| 6-Bromo-4-chloroquinazoline (B1286153) | C₈H₄BrClN₂ | 243.49 | 3.2 nih.gov |

| 6-Bromo-2,4-dichloroquinazoline | C₈H₃BrCl₂N₂ | 277.93 | 4.2 nih.gov |

Future Perspectives and Emerging Trends in 6 Bromo 4,7 Dichloroquinazoline Research

Development of Greener and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic compounds like 6-Bromo-4,7-dichloroquinazoline traditionally relies on multi-step processes that often involve harsh reagents, toxic solvents, and significant energy consumption. The future of its synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes.

Key emerging trends in this area include:

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, offering rapid heating, reduced reaction times, and often higher yields compared to conventional heating methods. frontiersin.orgnih.govresearchgate.netnih.gov For the synthesis of quinazoline (B50416) derivatives, microwave-assisted protocols have been shown to be highly effective, particularly for cyclization and condensation reactions. nih.govsci-hub.cat The application of microwave technology to the synthesis of polyhalogenated quinazolines could significantly reduce energy consumption and improve the efficiency of key reaction steps.

Metal-Free and Catalyst-Free Reactions: A significant push in green chemistry is the reduction of reliance on heavy metal catalysts, which can be toxic and difficult to remove from final products. mdpi.com Research into metal-free synthetic routes for quinazolines, such as those utilizing iodine catalysis or electrochemical methods, is gaining traction. organic-chemistry.org Furthermore, developing catalyst-free reactions under solvent-free or aqueous conditions represents a major goal for sustainable chemistry. nih.govrsc.org

Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents is a core principle of green chemistry. sci-hub.cat Research has demonstrated the feasibility of synthesizing quinazolinone derivatives in aqueous media, which is not only environmentally friendly but can also offer unique reactivity and selectivity. sci-hub.cat

| Green Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. frontiersin.orgnih.govsci-hub.cat |

| Metal-Free Catalysis | Avoids toxic heavy metal contamination, simplifies purification. mdpi.comorganic-chemistry.org |

| Aqueous Media Synthesis | Environmentally benign, low cost, potential for unique reactivity. sci-hub.cat |

| Multi-component Reactions (MCRs) | High atom economy, reduced number of synthetic steps, operational simplicity. mdpi.com |

Innovations in Catalytic Functionalization and Cross-Coupling Technologies

The presence of three halogen atoms (one bromine and two chlorines) at different positions on the this compound scaffold presents a significant challenge and a unique opportunity for selective functionalization. The differential reactivity of C-Br versus C-Cl bonds, and the distinct electronic environments of the C4, C6, and C7 positions, are key to developing innovative strategies for creating diverse derivatives.

Future research will likely focus on:

Regioselective Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. nih.gov A critical challenge for polyhalogenated substrates is achieving regioselectivity. Research on related compounds like 2,4,7-trichloroquinazoline has shown that it is possible to achieve selective substitution at the C4 position, followed by subsequent reactions at other positions. nih.govnih.gov For this compound, it is known that the C4-Cl bond is generally the most reactive towards nucleophilic substitution and some cross-coupling reactions, followed by the C6-Br bond, and finally the C2-Cl bond (if present). researchgate.net Future work will aim to develop highly selective palladium catalysts and reaction conditions to precisely control which halogen is replaced, allowing for the sequential and controlled introduction of different functional groups.

Suzuki-Miyaura, Stille, and Sonogashira Couplings: These specific types of palladium-catalyzed reactions are expected to be instrumental. The Suzuki-Miyaura coupling, in particular, is widely used for creating biaryl structures. researchgate.netmdpi.com Studies on bromo-substituted quinazolines have successfully employed Suzuki reactions to introduce new aryl groups. researchgate.netmdpi.com The development of catalysts that can differentiate between the C-Br and C-Cl bonds on the same molecule will be a significant area of innovation.

Domino and Cascade Reactions: To improve synthetic efficiency, there is a growing interest in domino or cascade reactions where multiple bond-forming events occur in a single pot. mdpi.com For this compound, a potential future direction could involve a domino process where an initial cross-coupling reaction triggers a subsequent intramolecular cyclization to build more complex fused heterocyclic systems.

| Cross-Coupling Reaction | Target Bond | Potential Application for this compound |

| Suzuki-Miyaura | C-C | Introduction of aryl or heteroaryl groups. researchgate.netmdpi.com |

| Heck | C-C | Alkenylation of the quinazoline core. |

| Sonogashira | C-C | Introduction of alkyne functionalities. |

| Buchwald-Hartwig | C-N, C-O | Amination or etherification at specific positions. |

Advanced Spectroscopic and Structural Characterization Techniques

As increasingly complex derivatives of this compound are synthesized, the need for robust and unambiguous structural characterization becomes paramount. While standard techniques like 1H and 13C NMR are essential, more advanced methods will be required to confirm regiochemistry and stereochemistry.

Emerging trends in characterization include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the connectivity of atoms within a molecule. For derivatives where a substituent has been introduced at a specific position (e.g., C4, C6, or C7), HMBC experiments can provide definitive proof of the substitution site by showing long-range correlations between the protons of the substituent and the carbons of the quinazoline core.

Single-Crystal X-ray Diffraction: This technique provides the absolute, three-dimensional structure of a molecule in the solid state. nih.gov For novel quinazoline derivatives, obtaining a crystal structure is the gold standard for confirming the exact placement of substituents, bond angles, and intermolecular interactions in the crystal lattice. nih.govresearchgate.netsioc-journal.cn This is particularly crucial when the outcomes of regioselective reactions are not entirely certain from spectroscopic data alone.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a new compound. This is a critical first step in confirming that a reaction has produced the desired product.

Predictive Modeling for Reaction Optimization and Derivative Design

Computational chemistry is becoming an increasingly integral part of the drug discovery and materials science workflow. For this compound, predictive modeling offers a powerful way to accelerate research and reduce the need for trial-and-error experimentation.

Future perspectives in this area involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.comfrontiersin.org By synthesizing a small library of derivatives of this compound and testing their activity, researchers can build QSAR models. These models can then be used to predict the activity of virtual, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govfrontiersin.orgfrontiersin.org

Molecular Docking and Dynamics Simulations: These computational techniques are used to predict how a molecule will bind to a biological target, such as a protein or enzyme. nih.govnih.govrsc.org Molecular docking can predict the preferred binding orientation and affinity of a ligand in the active site of a protein. nih.govnih.gov Molecular dynamics (MD) simulations can then be used to study the stability of this interaction over time. nih.govabap.co.inpensoft.net For this compound derivatives, these methods can be used to design compounds with improved potency and selectivity for a specific biological target.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic properties of molecules, such as orbital energies (HOMO/LUMO) and electrostatic potential maps. nih.govmdpi.com This information can provide insights into the reactivity of different sites on the this compound molecule, helping to predict the outcome of chemical reactions and understand the nature of intermolecular interactions. mdpi.com

| Computational Technique | Application in this compound Research |

| QSAR | Predict biological activity and guide the design of new derivatives with enhanced potency. nih.govtandfonline.comfrontiersin.org |

| Molecular Docking | Predict the binding mode and affinity of derivatives to biological targets (e.g., kinases). nih.govnih.govrsc.org |

| Molecular Dynamics (MD) | Assess the stability of ligand-protein complexes over time. nih.govabap.co.inpensoft.net |

| DFT Calculations | Predict reactivity, understand electronic structure, and analyze intermolecular interactions. nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-4,7-dichloroquinazoline, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution reactions. For example, analogous quinazoline derivatives are synthesized via reactions with bromine or chloro-substituted intermediates under reflux conditions. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., isopropanol) enhance reactivity .

- Catalysts : Bases like DIPEA improve nucleophilic substitution efficiency .

- Purification : Column chromatography (e.g., 0–15% EtOAc/heptane) achieves >80% purity .

- Yield optimization : Stoichiometric control of reagents (e.g., 1.2:1 molar ratio of aniline to quinazoline) minimizes byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions via coupling constants (e.g., δ 8.80 ppm for aromatic protons) and carbon environments (e.g., 149–159 ppm for quinazoline carbons) .

- LCMS : Confirms molecular weight (e.g., [M+1]+ at m/z 378.1) and detects impurities .

- Comparison with analogs : Reference spectral libraries for halogenated quinazolines (e.g., 6-bromo-4,5-dimethylbenzofuroxan) to validate signals .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts in halogenated quinazoline synthesis?

- Methodological Answer :

- Temperature control : Heating at 90°C for 2 hours ensures complete substitution without decomposition .

- Byproduct recycling : One-pot syntheses reuse intermediates (e.g., catalytic byproducts) to improve atom economy .

- Real-time monitoring : TLC tracking identifies incomplete reactions, enabling adjustments in reagent ratios .

Q. What strategies resolve discrepancies in NMR data for halogenated quinazolines?

- Methodological Answer :

- Tautomerism analysis : Compare oxidized and reduced forms (e.g., benzofuroxan vs. benzofurazan) to interpret split signals .

- Solvent effects : Use deuterated DMSO or CDCl3 to stabilize conformers and simplify splitting patterns .

- Complementary techniques : Pair NMR with X-ray crystallography (if available) or LCMS to confirm structural assignments .

Q. How do purification methods impact the purity and scalability of this compound?

- Methodological Answer :

- Column chromatography : Effective for lab-scale purification but time-consuming; yields >80% purity with gradient elution .

- Recrystallization : Suitable for high-melting-point derivatives (e.g., n-hexane/CH2Cl2 systems yield 81% pure crystals) but less scalable .

- Trade-offs : Scale-up requires cost-benefit analysis of solvent consumption vs. yield .

Q. What are the common side reactions during quinazoline halogenation, and how are they mitigated?

- Methodological Answer :

- Over-bromination : Control bromine addition rate (e.g., dropwise over 1–2 hours) and use acetic acid to stabilize intermediates .

- Ring-opening : Avoid excess acid/base; anhydrous conditions prevent hydrolysis .

- Byproduct identification : Use HRMS to detect dimers or decomposition products and adjust stoichiometry .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on physical properties (e.g., melting points) of halogenated quinazolines?

- Methodological Answer :

- Source validation : Cross-reference peer-reviewed studies (e.g., patents vs. journal articles) .

- Experimental replication : Reproduce synthesis under documented conditions to verify properties .

- Contextual factors : Note solvent/polymorph effects; some compounds lack defined melting points due to decomposition .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 243.488 g/mol | |

| Boiling Point | 309.7±24.0 °C | |

| LCMS [M+1]+ | 378.1 | |

| Column Chromatography Yield | 80–81% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.